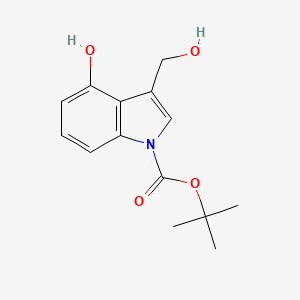

1-Boc-4-Hydroxy-3-hydroxymethylindole

Descripción general

Descripción

1-Boc-4-Hydroxy-3-hydroxymethylindole is a chemical compound used for research and development . It’s not intended for medicinal, household, or other uses .

Synthesis Analysis

While specific synthesis methods for 1-Boc-4-Hydroxy-3-hydroxymethylindole are not directly mentioned in the search results, it’s likely that it’s synthesized using methods common to indole derivatives . These compounds are often used in pharmaceutical testing and as intermediates in various chemical reactions .Molecular Structure Analysis

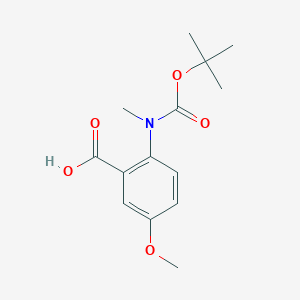

The molecular formula of 1-Boc-4-Hydroxy-3-hydroxymethylindole is C14H17NO3 . The compound contains a total of 36 bonds, including 19 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 (thio-) carbamate (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 Pyrrole .Physical And Chemical Properties Analysis

1-Boc-4-Hydroxy-3-hydroxymethylindole has a molecular weight of 263.29 . Other physical and chemical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Aplicaciones Científicas De Investigación

Cancer Treatment

Indole derivatives, including 1-Boc-4-Hydroxy-3-hydroxymethylindole, have been studied for their potential in treating cancer. These compounds can interfere with the proliferation of cancer cells and may be used to develop new anticancer drugs . The specific mechanisms by which they act include targeting cell cycle regulation, apoptosis, and signal transduction pathways.

Antimicrobial Activity

The indole core is known to possess antimicrobial properties. Research has shown that modifications to the indole structure, such as those found in 1-Boc-4-Hydroxy-3-hydroxymethylindole, can enhance this activity. These compounds can be used to combat various microbial infections, including those resistant to current treatments .

Neurodegenerative Disorders

Indole derivatives are being explored for their neuroprotective effects. They may play a role in the treatment of neurodegenerative disorders such as Alzheimer’s and Parkinson’s disease by modulating neurotransmitter systems and protecting neuronal cells from oxidative stress .

Anti-inflammatory Applications

The anti-inflammatory properties of indole derivatives make them candidates for the treatment of chronic inflammatory diseases. They can modulate the immune response and inhibit the production of pro-inflammatory cytokines .

Cardiovascular Diseases

Indole compounds have shown promise in the treatment of cardiovascular diseases. They may exert protective effects on the heart and vascular system by influencing endothelial function and reducing oxidative stress .

Diabetes Management

Research into indole derivatives has included their potential use in managing diabetes. These compounds can influence glucose metabolism and insulin sensitivity, making them useful in the development of new antidiabetic medications .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 4-hydroxy-3-(hydroxymethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-9(8-16)12-10(15)5-4-6-11(12)17/h4-7,16-17H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYOILCYQLZCCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654326 | |

| Record name | tert-Butyl 4-hydroxy-3-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-Hydroxy-3-hydroxymethylindole | |

CAS RN |

914349-12-5 | |

| Record name | tert-Butyl 4-hydroxy-3-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1519252.png)

![5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde](/img/structure/B1519260.png)

![[1-(3-Methylphenyl)cyclohexyl]methanamine](/img/structure/B1519262.png)

![tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylpropyl]carbamate](/img/structure/B1519267.png)